molecular formula C7H8ClF2NO B13703381 o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride

o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B13703381
M. Wt: 195.59 g/mol
InChI Key: OVLFHDMVESUZNM-UHFFFAOYSA-N
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Description

o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl ring substituted with fluorine atoms at the 3 and 4 positions. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids as catalysts.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

Biology: In biological research, it is used to study enzyme mechanisms and as a probe for detecting specific biomolecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
  • o-Benzylhydroxylamine hydrochloride
  • o-(4-Nitrobenzoyl)hydroxylamine

Comparison:

  • o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of fluorine atoms, which can influence its reactivity and stability compared to other benzylhydroxylamine derivatives.
  • o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has more fluorine atoms, which can further enhance its electron-withdrawing properties.
  • o-Benzylhydroxylamine hydrochloride lacks fluorine atoms, making it less reactive in certain chemical reactions.
  • o-(4-Nitrobenzoyl)hydroxylamine contains a nitro group, which significantly alters its chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.59 g/mol

IUPAC Name

O-[(3,4-difluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H

InChI Key

OVLFHDMVESUZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON)F)F.Cl

Origin of Product

United States

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